molecular formula C16H20BFO6 B578533 Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate CAS No. 1256359-29-1

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate

Cat. No. B578533
M. Wt: 338.138
InChI Key: DWLIROXWJZVXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate”. However, compounds with similar structures have been synthesized using various methods23.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography3. However, specific information about the molecular structure of “Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate” is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate” are not specified in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, density, and more1. However, specific information about the physical and chemical properties of “Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate” is not available in the sources I found.


Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is used in the preparation of sulfinamide derivatives .
    • Method of Application : The compound reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
    • Results : The reaction results in the formation of sulfinamide derivatives .
  • Scientific Field: Organic Chemistry

    • Application : The compound is used in the Suzuki–Miyaura coupling of various aryl iodides .
    • Method of Application : The compound is used as a substrate in the presence of a palladium catalyst .
    • Results : The reaction results in the formation of aryl boronates .
  • Scientific Field: Computational Chemistry

    • Application : The compound’s conformations and chemical stability can be estimated using computational methods .
    • Method of Application : The B3LYP/6-311G (2d, p) method is used to calculate HOMO and LUMO energies and their orbital energy gap .
    • Results : The results provide an estimation of the chemical stability of the compound’s conformations .
  • Scientific Field: X-ray Crystallography

    • Application : The compound’s crystal structure can be determined using X-ray diffraction .
    • Method of Application : X-ray diffraction data for the crystal of the compound are recorded on a diffractometer with graphite-monochromated Mo Kα radiation .
    • Results : The results provide detailed information about the crystal structure of the compound .
  • Scientific Field: Organic Chemistry

    • Application : The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method of Application : The compound reacts with a palladium catalyst to form pinacol benzyl boronate .
    • Results : The reaction results in the formation of pinacol benzyl boronate .
  • Scientific Field: Organic Chemistry

    • Application : The compound may be used for coupling with aryl iodides .
    • Method of Application : The compound is used as a substrate in the presence of a copper catalyst .
    • Results : The reaction results in the formation of aryl boronates .

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific information on the safety and hazards of “Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate”. However, one of the similar compounds is classified as combustible and acutely toxic4.


Future Directions

The future directions of a chemical compound refer to its potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions of “Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate”.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical expert.


properties

IUPAC Name

dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BFO6/c1-15(2)16(3,4)24-17(23-15)11-7-9(13(19)21-5)10(8-12(11)18)14(20)22-6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLIROXWJZVXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BFO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682264
Record name Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate

CAS RN

1256359-29-1
Record name Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.